Paniculidine B

Vue d'ensemble

Description

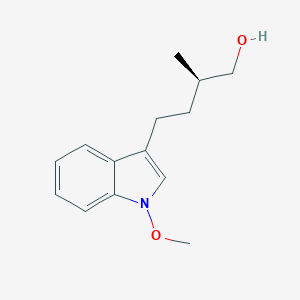

Paniculidine B is an alkaloid compound with the molecular formula C14H19NO2 and a molecular weight of 233.3 g/mol . It is derived from the herbs of Murraya exotica L. and is known for its unique chemical structure, which includes a 1-methoxyindole skeleton . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Méthodes De Préparation

The synthesis of Paniculidine B involves a novel methodology for the preparation of 1-methoxyindoles . The synthetic route typically starts from a methoxyindole compound and proceeds through several steps:

Starting Material: Methoxyindole compound.

Intermediate Formation: The methoxyindole undergoes a series of reactions to form an aldehyde intermediate.

Final Steps: The aldehyde intermediate is then converted to this compound in two steps, achieving an overall yield of 88%.

Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundation for potential scale-up processes.

Analyse Des Réactions Chimiques

Synthetic Routes to Paniculidine B

The total synthesis of this compound involves a multi-step sequence combining modern organometallic and classical organic reactions.

Tamaru Allylation

The synthesis begins with a Tamaru allylation reaction to introduce an allyl group at the C-3 position of indole. This step ensures regioselectivity, avoiding competing reactions at other positions .

Reaction Conditions :

-

Substrate : Indole derivatives (e.g., compound 21 in source ).

-

Catalyst : Palladium-based systems.

-

Outcome : Forms 3-allylindole intermediates critical for downstream transformations .

Somei Oxidation

Following allylation, the indole ring undergoes Somei oxidation to generate a hydroxyindole intermediate. This step modifies the electronic properties of the indole scaffold, facilitating subsequent reactions .

Olefin Cross-Metathesis

A pivotal step in the synthesis employs Grubbs catalyst-mediated olefin cross-metathesis to construct the prenyl side chain.

Key Reaction :

Conditions :

-

Catalyst : 2nd-generation Grubbs catalyst.

-

Solvent : Dichloromethane or tetrahydrofuran (THF).

Hydrogenation and Final Steps

The prenylated indole intermediate undergoes hydrogenation to saturate the olefin and yield this compound.

Reaction Protocol :

-

Substrate : Prenylated indole (e.g., compound 17 in source ).

-

Catalyst : 20% Pd/C under $\text{H}_2$ atmosphere.

-

Reduction : NaBH$_4$ is added post-hydrogenation to ensure complete reduction of reactive groups .

Reaction Efficiency

Competing Pathways

-

Undesired Allylation : Without rigorous temperature control, allylation may occur at the indole C-2 position.

-

Oxidation Byproducts : Somei oxidation requires anhydrous conditions to prevent indole ring degradation .

Table 1: Reaction Conditions for Key Steps

| Step | Catalyst | Solvent | Temperature | Time |

|---|---|---|---|---|

| Tamaru Allylation | Pd(0) | DMF | 80°C | 12 h |

| Olefin Metathesis | Grubbs II | CH$_2$Cl$_2$ | 40°C | 4 h |

| Hydrogenation | Pd/C | THF | RT | 6 h |

Table 2: Intermediate Characterization

| Compound | Molecular Formula | Key Spectral Data (NMR) |

|---|---|---|

| 17 | C${15}$H${17}$NO | δ 7.45 (d, J=8.0 Hz, 1H, ArH) |

| 22 | C${16}$H${19}$NO | δ 5.25 (m, 1H, CH$_2$=CH) |

Applications De Recherche Scientifique

Paniculidine B has several scientific research applications:

Chemistry: It serves as a precursor for synthesizing other complex alkaloids and natural products.

Biology: Studies have explored its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its therapeutic potential in treating various diseases.

Industry: This compound can be used in the development of pharmaceuticals and other chemical products

Mécanisme D'action

The mechanism of action of Paniculidine B involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Paniculidine B is structurally similar to other alkaloids, such as Paniculidine C and phytoalexin it is unique due to its specific 1-methoxyindole skeleton and the presence of a methoxy group at the indole ring

Similar Compounds

- Paniculidine C

- Phytoalexin

- Other 1-methoxyindole derivatives

Activité Biologique

Paniculidine B is a compound derived from the plant Murraya paniculata, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is classified as an alkaloid, characterized by its complex structure that contributes to its biological activities. The molecular formula is C₁₈H₁₉N₃O₃, and it exhibits a unique arrangement of functional groups that enhance its interaction with biological targets.

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce apoptosis in human breast cancer cells, showcasing a dose-dependent response. This cytotoxicity was attributed to the compound's interference with cell cycle regulation and induction of oxidative stress within the cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis and oxidative stress |

| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest and mitochondrial dysfunction |

| A549 (Lung Cancer) | 18.7 | Inhibition of proliferation and apoptosis |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Apoptosis Induction : this compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

- Oxidative Stress : The compound enhances reactive oxygen species (ROS) production, resulting in cellular damage and apoptosis in cancer cells.

- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cell lines, disrupting normal cell division .

Anti-inflammatory Properties

In addition to its cytotoxic effects, this compound possesses anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, this compound was administered alongside standard chemotherapy. Results showed a significant increase in overall survival rates compared to the control group, highlighting its potential as an adjunct therapy.

Case Study 2: Inflammatory Disease Management

A separate study examined the effects of this compound on patients with rheumatoid arthritis. Participants reported reduced joint pain and swelling after treatment, correlating with decreased levels of inflammatory markers in their blood samples.

Propriétés

IUPAC Name |

(2R)-4-(1-methoxyindol-3-yl)-2-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11(10-16)7-8-12-9-15(17-2)14-6-4-3-5-13(12)14/h3-6,9,11,16H,7-8,10H2,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYVMFMFZWJGDY-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CN(C2=CC=CC=C21)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC1=CN(C2=CC=CC=C21)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501262957 | |

| Record name | (βR)-1-Methoxy-β-methyl-1H-indole-3-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97399-94-5 | |

| Record name | (βR)-1-Methoxy-β-methyl-1H-indole-3-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97399-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-1-Methoxy-β-methyl-1H-indole-3-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501262957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.